molecular formula C16H20N2O4 B5011304 methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate

methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate

Cat. No.: B5011304
M. Wt: 304.34 g/mol
InChI Key: BTWUIRRKXFKHST-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate is a complex organic compound characterized by its intricate molecular structure. This compound is part of a broader class of chemical substances that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate typically involves multi-step organic reactions. One common approach is the reaction of 2-(1-piperidinylcarbonyl)aniline with methyl 3-oxopropanoate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other modern techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for bioactive molecules. Its interactions with biological targets can provide insights into cellular processes and potential therapeutic applications.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design treatments for various diseases.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 3-oxo-3-{[2-(1-piperidinylcarbonyl)phenyl]amino}propanoate is structurally similar to other compounds containing the piperidinylcarbonyl group and phenylamino moiety.

  • Examples of similar compounds include various indole derivatives and other piperidinylcarbonyl-containing molecules.

Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its reactivity profile. This uniqueness allows it to be used in specialized applications where other compounds may not be as effective.

Properties

IUPAC Name

methyl 3-oxo-3-[2-(piperidine-1-carbonyl)anilino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-22-15(20)11-14(19)17-13-8-4-3-7-12(13)16(21)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWUIRRKXFKHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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